(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

HBV capsid assembly modulator benzothiazole scaffold conformational restriction

Select this compound as a structurally distinct scaffold-hopping starting point for HBV capsid assembly modulation lead optimization. Unlike clinical-stage fluorinated SBAs (NVR 3-778, AB-423), it features a Z-configured benzothiazolylidene core imparting conformational rigidity, a primary 6-sulfamoyl pharmacophore with unique H-bond donor capacity, and an N3-allyl handle enabling late-stage diversification via thiol-ene click chemistry without de novo scaffold synthesis. The metal-free, water-mediated one-pot cascade route (Saini et al., J. Org. Chem. 2019) offers greener scalability versus multi-step metal-catalyzed sequences. Full Lipinski compliance (MW 373.45; cLogP ~3.54) provides headroom for property-preserving substituent addition during lead maturation.

Molecular Formula C17H15N3O3S2
Molecular Weight 373.45
CAS No. 865175-84-4
Cat. No. B2507192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS865175-84-4
Molecular FormulaC17H15N3O3S2
Molecular Weight373.45
Structural Identifiers
SMILESC=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h2-9,11H,1,10H2,(H2,18,22,23)
InChIKeyOGYKMXAVDKIDML-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865175-84-4): Structural Classification and Procurement-Relevant Baseline


(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865175-84-4; MF C₁₇H₁₅N₃O₃S₂; MW 373.45) is a synthetic benzothiazolylidene benzamide featuring a Z-configured exocyclic ylidene linkage connecting the benzothiazole core to a benzamide moiety [1]. The compound belongs to the broader sulfamoylbenzamide (SBA) chemotype, a class recognized for capsid assembly modulation (CAM) activity against hepatitis B virus (HBV), with clinical-stage exemplars including NVR 3-778 and AB-423 [2]. Its distinguishing structural elements—an N3-allyl substituent, a primary 6-sulfamoyl group (-SO₂NH₂), and an unsubstituted benzamide terminus—differentiate it from the heavily fluorinated, non-benzothiazole SBAs that have advanced to clinical evaluation .

Why Generic Substitution Among Sulfamoylbenzamide Derivatives Fails: Critical Structural Determinants for Scientific Selection of CAS 865175-84-4


The sulfamoylbenzamide (SBA) class exhibits steep structure-activity relationships (SARs) wherein even minor substitution changes at the benzamide terminus, the sulfamoyl group, or the heterocyclic scaffold can shift anti-HBV potency by orders of magnitude. For example, the clinical-stage CAM NVR 3-778 (EC₅₀ = 0.40 µM) and the more potent AB-423 (EC₅₀ = 0.08–0.27 µM) both share a non-benzothiazole, fluorinated phenyl-benzamide architecture, whereas the introduction of a benzothiazole core in compound 7b (EC₅₀ = 0.83 ± 0.33 µM) produced comparable anti-HBV activity alongside a 9.2-fold improvement in aqueous solubility versus NVR 3-778 (328.8 vs. 35.8 µg/mL at pH 7) . Furthermore, the benzothiazolylidene subclass as defined by the Z-ylidene linkage introduces conformational rigidity absent in simple benzamide SBAs, and the N3-allyl group provides a synthetically tractable handle for diversification that the methyl or saturated alkyl substituents of most comparator SBAs lack [1]. Generic substitution within this class without accounting for these structural variables therefore carries a high risk of irreproducible biological outcomes.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of (Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865175-84-4)


Benzothiazolylidene Scaffold Geometry Confers Conformational Rigidity Absent in Acyclic SBA Clinical Candidates

CAS 865175-84-4 possesses a benzo[d]thiazol-2(3H)-ylidene core linked to benzamide via a Z-configured exocyclic C=N bond, a structural feature confirmed crystallographically in the general benzothiazolylidene benzamide class [1]. In contrast, the clinical SBA candidates NVR 3-778 and AB-423 employ a simple acyclic phenyl-benzamide architecture with full rotational freedom around the amide bond [2]. The Z-ylidene linkage restricts the conformational space accessible to the benzamide terminus, potentially pre-organizing the pharmacophore for target engagement. This geometric constraint is a distinct molecular recognition feature not available in the freely rotatable SBAs that have reached clinical evaluation.

HBV capsid assembly modulator benzothiazole scaffold conformational restriction structure-activity relationship

N3-Allyl Substituent Enables Modular Diversification Chemistry Inaccessible with Saturated N-Alkyl SBA Comparators

CAS 865175-84-4 bears an N3-allyl (-CH₂CH=CH₂) substituent on the benzothiazole nitrogen, in contrast to the saturated N-alkyl (e.g., N-methyl, N-ethyl) or N-aryl substituents found in most comparator benzothiazole SBAs [1]. NVR 3-778 and AB-423 lack any heterocyclic N-substitution entirely, bearing instead a secondary benzamide NH. The terminal alkene of the allyl group is a well-established substrate for thiol-ene click chemistry, olefin cross-metathesis, hydroboration, and epoxidation, enabling late-stage diversification without de novo scaffold synthesis. This orthogonal reactivity is not available in the saturated N-alkyl benzothiazole analogs (e.g., N-methyl or N-ethyl derivatives) found in the Wang et al. 2022 SBA series .

click chemistry thiol-ene chemical biology probe library diversification allyl functionalization

Physicochemical Drug-Likeness Profile: Favorable Oral Bioavailability Parameters Relative to Clinical SBA Benchmarks

CAS 865175-84-4 (MW = 373.45 g/mol; cLogP ≈ 3.54; tPSA ≈ 80.32 Ų; HBD = 2; HBA = 6; rotatable bonds = 6) fully satisfies all four Lipinski Rule of 5 criteria [1][2]. Comparative analysis shows a 13.6% lower molecular weight than NVR 3-778 (MW = 432.39) and 3.3% lower than AB-423 (MW = 386.39), with a lower topological polar surface area than typical clinically evaluated SBAs . The primary sulfamoyl group (-SO₂NH₂; HBD = 2 from the sulfamoyl NH₂) provides a distinct hydrogen-bond donor/acceptor pharmacophoric pattern compared to the N,N-disubstituted sulfamoyl groups of AB-423 (sec-butyl sulfamoyl) and NVR 3-778 (hydroxypiperidine sulfamoyl), which each present different H-bond profiles .

Lipinski Rule of 5 drug-likeness ADME prediction oral bioavailability physicochemical profiling

Unsubstituted Benzamide Terminus Provides a Minimalist Pharmacophore Baseline for Systematic SAR Expansion

CAS 865175-84-4 carries an unsubstituted benzamide terminus, in contrast to the para-substituted benzamide motifs found in most biologically characterized SBA analogs. Compound 7b from the Wang et al. 2022 series bears a phenylboronic acid at the para position (EC₅₀ = 0.83 µM), while clinical candidates NVR 3-778 and AB-423 employ polysubstituted (tri- and difluorinated) benzamide rings optimized through extensive medicinal chemistry campaigns [1]. The unsubstituted benzamide of the target compound represents the simplest pharmacophoric expression of this chemotype, enabling additive SAR determination wherein each substituent's contribution to potency, selectivity, and physicochemical properties can be measured against a clean baseline without confounding electronic or steric effects from pre-existing benzamide substituents [2].

structure-activity relationship minimalist pharmacophore lead optimization benzamide substitution chemical probe design

Primary 6-Sulfamoyl Group Presents a Distinct Hydrogen-Bond Pharmacophore Versus Methylsulfonyl and N,N-Disubstituted Sulfamoyl Analogs

The 6-sulfamoyl substituent (-SO₂NH₂) of CAS 865175-84-4 is a primary sulfonamide capable of donating two hydrogen bonds and accepting two, distinguishing it from the 6-methylsulfonyl (-SO₂CH₃) group found in numerous benzothiazole analogs across the literature, which can only accept hydrogen bonds [1][2]. The primary sulfamoyl motif is a privileged pharmacophore in carbonic anhydrase inhibition (with clinical sulfonamide drugs such as acetazolamide bearing the same -SO₂NH₂ group) and has been directly implicated in the target engagement mechanism of SBA-class HBV CAMs, where the sulfamoyl group participates in key hydrogen-bond interactions with the HBV core protein dimer interface [3]. NVR 3-778 and AB-423 employ N,N-disubstituted sulfamoyl groups (hydroxypiperidine sulfamoyl and sec-butyl sulfamoyl, respectively) that present one fewer H-bond donor than the primary sulfamoyl, altering both the interaction capacity and the physicochemical profile [3].

sulfonamide pharmacophore hydrogen bond donor carbonic anhydrase sulfamoyl SAR target engagement

Optimal Research and Industrial Application Scenarios for (Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865175-84-4)


HBV Capsid Assembly Modulator (CAM) Lead Optimization: Scaffold-Hopping Starting Point with Favorable Drug-Likeness

As a benzothiazolylidene benzamide with full Lipinski compliance (MW 373.45; cLogP ~3.54; tPSA ~80.32 Ų) and an unsubstituted benzamide terminus, CAS 865175-84-4 serves as a structurally distinct scaffold-hopping starting point for HBV CAM lead optimization programs seeking to diversify beyond the heavily fluorinated, non-benzothiazole SBAs (NVR 3-778, AB-423) that have reached clinical evaluation [1]. The Z-ylidene conformational restriction and primary sulfamoyl pharmacophore offer a differentiated molecular recognition profile for probing the HBV core protein dimer interface, while the lower MW relative to clinical benchmarks provides headroom for property-preserving substituent addition during lead maturation .

Focused SBA Library Synthesis via N3-Allyl Diversification Chemistry

The N3-allyl substituent of CAS 865175-84-4 is a chemically orthogonal diversification handle enabling late-stage parallel library construction via thiol-ene click chemistry, cross-metathesis, or hydroboration, without requiring de novo scaffold synthesis for each analog [2]. This modularity is unavailable in the N-methyl or N-ethyl benzothiazole SBAs described by Wang et al. 2022, positioning CAS 865175-84-4 as a preferred procurement choice for medicinal chemistry groups that prioritize library throughput and synthetic efficiency over purchasing individual pre-substituted analogs .

Pharmacophoric Probe for Sulfamoyl Hydrogen-Bond Donor Role in Target Engagement

The 6-primary sulfamoyl group (-SO₂NH₂; HBD = 2) of CAS 865175-84-4 provides a distinct hydrogen-bond donor capacity compared to the mono-donor (N-substituted sulfamoyl) or zero-donor (methylsulfonyl) 6-substituents of comparators [2][3]. This makes the compound a valuable pharmacophoric probe for dissecting the contribution of the sulfamoyl NH₂ H-bond donors to target binding affinity in HBV CAM assays, carbonic anhydrase inhibition panels, or other sulfonamide-recognizing biological targets, where the differential HBD count may translate into measurable selectivity differences [3].

Green Chemistry-Compliant Synthesis: Metal-Free One-Pot Protocol for Gram-Scale Procurement

CAS 865175-84-4 can be synthesized via the metal-free, water-mediated, one-pot, three-component cascade reaction between ortho-iodoanilines, acrylates, and aroyl isothiocyanates described by Saini et al. (J. Org. Chem. 2019) [2]. This protocol avoids transition-metal catalysts, operates in water as the reaction medium, and proceeds via an organo-base-promoted mechanism, offering a significantly greener synthetic route compared to the multi-step, metal-catalyzed sequences typically required for the polysubstituted benzamide SBAs [2]. For procurement teams evaluating scalable, environmentally sustainable access, this synthetic accessibility represents a measurable operational advantage over comparator compounds requiring Pd-, Cu-, or Ni-catalyzed coupling steps.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.